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Executive Summary

4-Chloropyridine, a halogenated pyridine derivative, serves as a crucial intermediate in the
synthesis of pharmaceuticals and agrochemicals. Despite its utility, a comprehensive
understanding of its potential hazards is paramount for ensuring occupational safety and
mitigating environmental risks. This technical guide provides an in-depth review of the current
knowledge regarding the toxicological profile of 4-Chloropyridine. The document summarizes
available guantitative data on its physicochemical properties and acute toxicity, outlines
detailed experimental protocols for key toxicological assays, and visualizes potential metabolic
and signaling pathways. A significant portion of the available toxicological data pertains to the
hydrochloride salt of 4-Chloropyridine, and information on the free base is limited.
Furthermore, data on chronic toxicity, carcinogenicity, and reproductive toxicity for 4-
Chloropyridine are scarce, necessitating reliance on data from structurally related compounds
and established toxicological principles. This guide aims to equip researchers, scientists, and
drug development professionals with the necessary information to handle 4-Chloropyridine
safely and to identify critical data gaps for future research.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to
assessing its potential for absorption, distribution, metabolism, excretion, and toxicity (ADMET).
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The key physicochemical properties of 4-Chloropyridine and its hydrochloride salt are

summarized below.

4-Chloropyridine

Property 4-Chloropyridine . Source(s)
Hydrochloride
CAS Number 626-61-9 7379-35-3 [1][2]
Molecular Formula CsH4CIN CsHsCI2N [1][2]
Molecular Weight 113.55 g/mol 150.01 g/mol [3]
Off-white to light
Appearance Liquid yellow crystalline [2][4]
powder/solid
Boiling Point 147-151 °C Not available [1][4]
Melting Point -43.5°C 210-220 °C [2][4]
Flash Point Not applicable 198 °C [51[6]
- Slightly soluble in )
Solubility Soluble in water [41[6]
water
Density 1.200 g/cm3 at 25 °C Not available [4]
log Kow
(Octanol/Water 1.28 Not available [4]
Partition Coefficient)
pKa (of conjugate ]
) 3.84 Not available [4]
acid)
4.5 mmHg at 25 °C ]
Vapor Pressure Not available [4]

(estimated)

Toxicological Profile

The toxicological data for 4-Chloropyridine are primarily focused on acute toxicity and local

irritant effects. Comprehensive studies on chronic exposure, carcinogenicity, and reproductive

toxicity are lacking for 4-Chloropyridine itself.
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Acute Toxicity

Acute toxicity studies provide information on the adverse effects that may result from a single
or short-term exposure to a substance. The available data for 4-Chloropyridine and its
hydrochloride salt are presented below.

Route of ) Test LDso (Lethal Toxic
Species Source(s)
Exposure Substance Dose, 50%) Effects
4-
Chloropyridin Harmful if
Oral Rat 566 mg/kg 5161171
e swallowed.
Hydrochloride
4 Altered sleep
Intraperitonea o time,
Mouse Chloropyridin 275 mg/kg ] ] [3]
I antipsychotic
e
effects.
4-
Intraperitonea Chloropyridin -
| Mouse 275 mg/kg Not specified.  [7]
e
Hydrochloride
Details of
toxic effects
4-
] o not reported
Oral Quall Chloropyridin ~ >600 mg/kg [3]
other than
e
lethal dose
value.

Skin and Eye Irritation

4-Chloropyridine and its hydrochloride salt are known to be irritating to the skin and eyes
upon direct contact.
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Exposure Route Test Substance Observation Source(s)
) 4-Chloropyridine o

Skin ) Causes skin irritation. [5]18]
Hydrochloride
4-Chloropyridine Causes serious eye

Eyes . N [51[61[8]
Hydrochloride irritation.

Genotoxicity

Direct and comprehensive genotoxicity data for 4-Chloropyridine are limited. One study
indicated that 4-Chloropyridine, in combination with Cobalt(ll) chloride, was mutagenic in
Salmonella typhimurium strains TA1537 and TA2637[9]. However, the mutagenic potential of 4-
Chloropyridine alone in standard assays like the Ames test has not been extensively reported.
Studies on other chloropyridines, such as o-chloropyridine, have shown mutagenic activity in
Salmonella typhimurium strains with metabolic activation[2].

Carcinogenicity

There are no specific carcinogenicity bioassays reported for 4-Chloropyridine. The National
Toxicology Program (NTP) has not conducted carcinogenicity studies on 4-Chloropyridine[10].
Studies on the parent compound, pyridine, have shown evidence of carcinogenic activity in
rodents[11].

Reproductive and Developmental Toxicity

Specific studies on the reproductive and developmental toxicity of 4-Chloropyridine are not
available in the public domain. A study on 4-Chloropyridine administered as a single oral dose
to male quail did not show a significant reduction in the fertility of eggs from their mates[9].
However, this single data point is insufficient to draw firm conclusions about its reproductive
toxicity.

Metabolism and Potential Sighaling Pathways
Metabolic Pathways

The metabolic fate of 4-Chloropyridine in biological systems has not been extensively
elucidated. Based on the metabolism of other pyridine derivatives, it is hypothesized that 4-
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Chloropyridine may undergo biotransformation in the liver, primarily through the cytochrome
P450 (CYP450) enzyme system. Potential metabolic pathways could include:

o N-oxidation: Formation of 4-chloropyridine N-oxide.

e Hydroxylation: Introduction of a hydroxyl group to the pyridine ring, potentially forming 4-
hydroxypyridine after dechlorination.

The toxicity of these potential metabolites is a crucial consideration. 4-Chloropyridine N-oxide
IS reported to cause skin and eye irritation and may cause respiratory irritation[12][13]. 4-
Hydroxypyridine is harmful if swallowed and causes skin and serious eye irritation[4][6].
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Figure 1: Hypothesized Metabolic Pathway of 4-Chloropyridine.

Inhibition of Nicotinamide N-methyltransferase (NNMT)
and Downstream Signaling

4-Chloropyridine has been identified as an inhibitor of Nicotinamide N-methyltransferase
(NNMT), an enzyme that catalyzes the methylation of nicotinamide and other pyridine-
containing compounds. By inhibiting NNMT, 4-Chloropyridine may disrupt cellular metabolism
and signaling pathways. Upregulation of NNMT has been linked to the activation of the STAT3
signaling pathway, which in turn can increase the expression of pro-inflammatory mediators like
Interleukin-1 beta (IL-1B) and Cyclooxygenase-2 (COX-2), leading to increased production of
Prostaglandin E2 (PGE:z). Therefore, exposure to 4-Chloropyridine could potentially modulate
these inflammatory pathways through its inhibitory action on NNMT.
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Figure 2: Potential Signaling Pathway Affected by 4-Chloropyridine.
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Experimental Protocols

Detailed and standardized experimental protocols are essential for the reliable assessment of
chemical hazards. The following sections outline the methodologies for key toxicological
endpoints, based on internationally recognized guidelines.

Acute Oral Toxicity - Acute Toxic Class Method (OECD
423)

Objective: To determine the acute oral toxicity of a substance.

Principle: A stepwise procedure with the use of a limited number of animals per step. The
method uses a starting dose of 300 mg/kg body weight. The outcome of the first step
determines the subsequent steps, which may involve the use of higher or lower doses.
Observations of effects and mortality are made.

Procedure:

Animals: Healthy, young adult rats of a single sex (typically females) are used.

e Housing and Fasting: Animals are housed individually and fasted (food, but not water)
overnight before dosing.

o Dosing: The test substance is administered in a single dose by gavage using a stomach tube
or a suitable intubation cannula.

o Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight
changes for at least 14 days.

o Necropsy: All animals are subjected to gross necropsy at the end of the study.

Acute Dermal Irritation/Corrosion (OECD 404)

Objective: To determine the potential of a substance to cause skin irritation or corrosion.

Principle: The substance is applied to the skin of a single animal in a stepwise manner. The
degree of skin reaction is assessed at specific intervals.
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Procedure:
e Animal: A single healthy young adult albino rabbit is used for the initial test.

o Preparation: Approximately 24 hours before the test, the fur on the dorsal area of the trunk is
clipped.

o Application: A 0.5 mL (for liquids) or 0.5 g (for solids and semi-solids) amount of the test
substance is applied to a small area (approximately 6 cm?2) of skin and covered with a gauze
patch and non-irritating tape.

e Exposure: The exposure duration is typically 4 hours.

o Observation: Skin reactions (erythema and edema) are evaluated and scored at 1, 24, 48,
and 72 hours after patch removal.

Acute Eye Irritation/Corrosion (OECD 405)

Objective: To determine the potential of a substance to cause eye irritation or corrosion.

Principle: The test substance is applied in a single dose to one eye of an experimental animal,
with the untreated eye serving as a control.

Procedure:
e Animal: Healthy young adult albino rabbits are used.

e Application: A 0.1 mL (for liquids) or 0.1 g (for solids) amount of the test substance is instilled
into the conjunctival sac of one eye.

» Observation: The eyes are examined at 1, 24, 48, and 72 hours after application. Ocular
lesions (cornea, iris, and conjunctivae) are scored.

Bacterial Reverse Mutation Test (Ames Test; OECD 471)

Objective: To detect gene mutations induced by the test substance.
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Principle: The test uses amino acid-requiring strains of Salmonella typhimurium and
Escherichia coli to detect point mutations, which result in a reversion to a state where the
bacteria can synthesize the required amino acid and thus grow on a minimal medium.

Procedure:

o Strains: At least five strains of bacteria are used, including TA98, TA100, TA1535, TA1537,
and either TA102 or E. coli WP2 uvrA.

» Metabolic Activation: The test is performed with and without an exogenous metabolic
activation system (S9 mix from rat liver).

o Exposure: The test substance is mixed with the bacterial culture and, if applicable, the S9
mix, and plated on a minimal agar medium.

¢ Incubation: Plates are incubated at 37°C for 48-72 hours.

o Evaluation: The number of revertant colonies is counted and compared to the number of
spontaneous revertant colonies in the negative control.

Hazard Identification and Risk Assessment
Workflow

A systematic workflow is crucial for identifying and assessing the potential hazards of a
chemical like 4-Chloropyridine. This process involves gathering information, conducting tests,
and characterizing the risk to inform safe handling and use.
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Figure 3: General Workflow for Chemical Hazard Identification and Risk Assessment.
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Conclusion and Recommendations

4-Chloropyridine is a chemical intermediate with a toxicological profile that is not yet fully
characterized. The available data indicate that it is harmful if ingested and is an irritant to the
skin and eyes. Significant data gaps exist, particularly concerning its metabolic fate,
genotoxicity, carcinogenicity, and reproductive toxicity.

Recommendations for professionals working with 4-Chloropyridine:

» Handle with care: Always use appropriate personal protective equipment (PPE), including
gloves, safety goggles, and a lab coat. Work in a well-ventilated area, preferably a fume
hood.

o Consult Safety Data Sheets (SDS): Before use, thoroughly review the SDS for 4-
Chloropyridine and its hydrochloride salt for specific safety and handling information.

e Assume potential for chronic effects: In the absence of data, it is prudent to handle 4-
Chloropyridine as a substance with the potential for long-term health effects.

o Support further research: The identified data gaps highlight the need for further toxicological
studies to fully characterize the hazard profile of 4-Chloropyridine. This includes in vitro
metabolism studies, comprehensive genotoxicity testing, and, if warranted, long-term in vivo
studies.

This guide serves as a summary of the current understanding of the potential hazards of 4-
Chloropyridine exposure. It is intended to be a living document that will be updated as new
information becomes available.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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